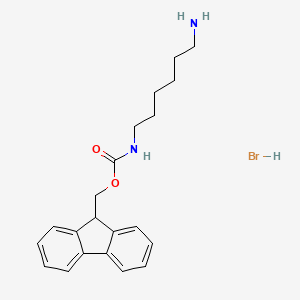

N-Fmoc-1,6-hexanediamine hydrobromide

Description

Contextual Significance in Organic Synthesis

In the broad landscape of organic synthesis, the ability to selectively modify one functional group in the presence of others is a paramount challenge. Symmetrical diamines, such as hexane-1,6-diamine, possess two reactive amino groups of equal reactivity, making their selective mono-functionalization a difficult task that often leads to a mixture of mono- and di-substituted products. acs.org The development of N-Fmoc-1,6-hexanediamine hydrobromide provides a strategic solution to this problem. By having one amine protected with the base-labile Fmoc group and the other protonated as a hydrobromide salt, chemists are afforded a stable, easy-to-handle solid that can be selectively reacted at the free amine (after neutralization) or at the Fmoc-protected amine after a specific deprotection step. This reagent is particularly significant in solid-phase peptide synthesis (SPPS) and in the construction of linkers, spacers, and scaffolds for various applications, including drug discovery and materials science. acs.orgucdavis.edu

Role as a Protected Diamine Compound

This compound serves as a quintessential example of a mono-protected diamine, a class of compounds that are indispensable in modern organic chemistry. acs.orgnih.gov The primary role of this compound is to act as a bifunctional linker, where the six-carbon chain of the hexanediamine (B8719201) provides flexibility and spacing between two molecular entities. acs.org The free amino group can be coupled to a variety of substrates, such as a solid support resin or a carboxylic acid, while the Fmoc-protected amine remains inert. luxembourg-bio.comnih.gov Once the initial coupling is complete, the Fmoc group can be selectively removed under mild basic conditions, revealing a new reactive amino group for further chemical transformations. genscript.comnih.gov This stepwise approach is fundamental to the controlled assembly of complex molecules, preventing unwanted polymerization and side reactions. biosynth.comaltabioscience.com

Fundamental Chemical Design Principles of Fmoc Protection

The utility of this compound is intrinsically linked to the chemical principles of the Fmoc protecting group. The 9-fluorenylmethyloxycarbonyl group is a widely used amine-protecting group in organic synthesis, especially in peptide chemistry. total-synthesis.comnih.gov Its popularity stems from several key features:

Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, typically a secondary amine like piperidine (B6355638) in an organic solvent. genscript.comnih.gov This deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of an acidic proton from the fluorenyl ring system. luxembourg-bio.comnih.gov

Orthogonality: The base-lability of the Fmoc group makes it "orthogonal" to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group. biosynth.comtotal-synthesis.com This orthogonality is a cornerstone of modern protecting group strategy, allowing for the selective removal of one protecting group in the presence of another, which is crucial for the synthesis of complex molecules with multiple functional groups. nih.govacs.org

UV-Active Chromophore: The fluorenyl group possesses a strong chromophore, which allows for the spectrophotometric monitoring of the progress of both coupling and deprotection reactions during solid-phase synthesis. nih.gov

The hydrobromide salt of the unprotected amine in this compound further enhances its utility by reducing the nucleophilicity of the free amine, thereby improving its shelf-life and handling characteristics. scbt.comsigmaaldrich.com

Interactive Data Tables

Below are interactive tables summarizing the key chemical properties of this compound and its parent compound, 1,6-hexanediamine (B7767898).

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₇BrN₂O₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 419.36 g/mol | scbt.comsigmaaldrich.com |

| CAS Number | 352351-56-5 | scbt.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | ~153 °C (decomposes) | sigmaaldrich.comscientificlabs.ie |

| Synonyms | 9-Fluorenylmethyl N-(6-aminohexyl)carbamate hydrobromide, N-Fmoc-1,6-diaminohexane hydrobromide | scbt.comsigmaaldrich.com |

| InChI Key | QSBKKENLOBODIG-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Table 2: Chemical Properties of 1,6-Hexanediamine

| Property | Value | Source |

| Chemical Formula | C₆H₁₆N₂ | nih.gov |

| Molecular Weight | 116.21 g/mol | nih.gov |

| CAS Number | 124-09-4 | nih.gov |

| Appearance | Colorless to yellowish solid | |

| Melting Point | 42-45 °C | |

| Boiling Point | 204-205 °C | |

| Synonyms | Hexamethylenediamine |

Detailed Research Findings

The synthesis of mono-protected diamines like N-Fmoc-1,6-hexanediamine can be challenging due to the potential for di-acylation. Research has explored various strategies to achieve high yields of the mono-protected product. One common laboratory-scale approach involves the slow addition of the Fmoc-protection reagent (e.g., Fmoc-OSu or Fmoc-Cl) to a large excess of the diamine. nih.gov However, this often requires tedious purification to remove the unreacted diamine and the di-protected by-product.

More recent advancements have focused on continuous flow chemistry to improve the selectivity of mono-protection. acs.orgacs.orgnih.gov A study published in Organic Letters described a flow-mediated synthesis of various mono-protected diamines, including N-Fmoc-1,6-hexanediamine. acs.org This method utilizes a tubular flow reactor and precise control over stoichiometry and reaction time to achieve higher yields and purity of the desired mono-protected product compared to traditional batch methods. acs.orgacs.org For the synthesis of N-Fmoc-1,6-diaminohexane, the researchers used Fmoc-OSu as the limiting reagent with an excess of 1,6-diaminohexane in a flow system, which resulted in a 45% isolated yield of the mono-Fmoc protected product in a single step. acs.org

In the context of solid-phase synthesis, this compound is frequently employed as a linker to attach the first building block to a solid support. ucdavis.edu For instance, it can be coupled to a carboxy-functionalized resin, and after Fmoc deprotection, the newly liberated amine serves as the starting point for peptide chain elongation. luxembourg-bio.comnih.gov This approach is valuable for the synthesis of C-terminally modified peptides or for creating peptide libraries. Furthermore, its use as a flexible spacer is crucial in the design of bioconjugates and other complex molecular probes where maintaining a specific distance between two functional moieties is critical for their biological activity or detection. ucdavis.edu

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.BrH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBKKENLOBODIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583806 | |

| Record name | (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-56-5 | |

| Record name | (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Fmoc 1,6 Hexanediamine Hydrobromide

Mono-Protection Strategies of 1,6-Hexanediamine (B7767898)

The principal challenge in the synthesis of N-Fmoc-1,6-hexanediamine is the inherent reactivity of both primary amine groups in 1,6-hexanediamine. Uncontrolled reaction conditions typically lead to a mixture of the desired mono-protected product, the di-protected by-product, and unreacted starting material. Consequently, methodologies are designed to modulate the reactivity of the diamine to favor mono-substitution.

Fmoc-Chloride Mediated Protection

The reaction of 1,6-hexanediamine with Fmoc-Cl is a classical approach for the introduction of the Fmoc protecting group. total-synthesis.com Effective mono-protection hinges on careful control of the reaction conditions to ensure selectivity.

A common and effective method to achieve mono-protection involves the in-situ formation of the hydrochloride salt of the diamine. By using a controlled amount of acid, one of the amine groups is protonated and thus deactivated towards nucleophilic attack on the Fmoc-Cl. The remaining free amine group can then react to form the desired mono-protected product.

A typical procedure involves dissolving 1,6-hexanediamine in a biphasic solvent system, such as dioxane and water or acetone (B3395972) and water. An inorganic base, for instance, sodium carbonate or sodium bicarbonate, is added to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com To enhance selectivity, an excess of the diamine is often used, which statistically favors the mono-acylated product. The reaction is generally conducted at a reduced temperature, typically between 0 °C and room temperature, to moderate the reactivity and improve selectivity.

Table 1: Representative Reaction Conditions for Fmoc-Chloride Mediated Mono-Protection of 1,6-Hexanediamine

| Parameter | Condition |

| Solvent System | Dioxane/Water (1:1 v/v) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Temperature | 0 °C to Room Temperature |

| Stoichiometry (Diamine:Fmoc-Cl) | 2:1 to 5:1 |

| Reaction Time | 2-6 hours |

The mechanism of the Fmoc-Cl reaction with an amine is a nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group. total-synthesis.com

In the context of a symmetrical diamine like 1,6-hexanediamine, the initial reaction forms the mono-protected product, N-Fmoc-1,6-hexanediamine. This product still possesses a free primary amine, which can react with another molecule of Fmoc-Cl to form the di-protected by-product, N,N'-di-Fmoc-1,6-hexanediamine.

The selectivity for mono-protection is governed by several factors. The use of an excess of the diamine increases the probability that a molecule of Fmoc-Cl will encounter an unreacted diamine molecule rather than a mono-protected one. Furthermore, once one amine is protected, the electron-withdrawing nature of the Fmoc-carbamate group may slightly reduce the nucleophilicity of the remaining amine, although this effect is minimal due to the long alkyl chain separating the two nitrogen atoms. The most effective strategy for ensuring mono-protection remains the statistical control offered by using an excess of the diamine or the deactivation of one amine group via protonation.

Following the reaction, the mixture is typically worked up to separate the desired mono-protected product from the di-protected by-product, unreacted diamine, and inorganic salts. The organic solvent is often removed under reduced pressure. The remaining aqueous solution is then subjected to an extraction procedure.

To isolate the N-Fmoc-1,6-hexanediamine, the aqueous layer is first washed with an organic solvent, such as diethyl ether or ethyl acetate (B1210297), to remove any di-Fmoc-1,6-hexanediamine by-product, which is more nonpolar. The unreacted, more polar 1,6-hexanediamine largely remains in the aqueous phase.

The pH of the aqueous solution is then carefully adjusted. To isolate the free amine of the mono-protected product, the pH can be raised to make the amine more soluble in an organic solvent for extraction. However, for the preparation of the hydrobromide salt, the product is often precipitated from the aqueous solution by acidification.

To obtain the hydrobromide salt, the aqueous solution containing the product is acidified with hydrobromic acid (HBr). This protonates the free amino group of N-Fmoc-1,6-hexanediamine, forming the hydrobromide salt which is often less soluble in the reaction medium and can be isolated by filtration. For further purification, recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be employed to yield the pure N-Fmoc-1,6-hexanediamine hydrobromide as a solid.

Fmoc-Oxysuccinimide Activation Approach

An alternative and often preferred method for the introduction of the Fmoc group utilizes N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reagent is generally more stable and easier to handle than the corresponding acid chloride. nih.gov

The reaction with Fmoc-OSu is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetone. nih.gov An organic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is commonly added to act as a proton scavenger. Similar to the Fmoc-Cl method, achieving mono-protection requires careful control over the stoichiometry of the reactants.

A strategy that has proven effective for the mono-protection of other diamines, and is applicable here, involves a preliminary step of forming the mono-Boc protected diamine, followed by Fmoc protection, and subsequent deprotection of the Boc group. nih.gov However, direct mono-Fmoc protection can be achieved by slow, controlled addition of the Fmoc-OSu solution to a significant excess of 1,6-hexanediamine. This maintains a low concentration of the acylating agent, favoring the reaction with the more abundant unreacted diamine. The reaction is often performed at low temperatures to further enhance selectivity.

Table 2: Illustrative Reaction Parameters for Fmoc-OSu Mediated Mono-Protection

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Acetone |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |

| Temperature | 0 °C to Room Temperature |

| Stoichiometry (Diamine:Fmoc-OSu) | 3:1 to 10:1 |

| Reaction Time | 4-12 hours |

The workup for the Fmoc-OSu reaction is similar to that of the Fmoc-Cl method. The reaction mixture is typically washed with an aqueous acid solution to remove the excess base and unreacted diamine. The organic layer is then washed with brine and dried. The crude product can be purified by column chromatography on silica (B1680970) gel. To obtain the hydrobromide salt, the purified free amine is dissolved in a suitable solvent and treated with a solution of hydrogen bromide. The resulting precipitate is then collected and can be further purified by crystallization.

Product Isolation and Purification Protocols

The isolation and purification of this compound are critical steps to achieve the high purity required for its applications. The primary challenge lies in separating the desired mono-protected product from the starting material (1,6-hexanediamine), the di-protected by-product (N,N'-di-Fmoc-1,6-hexanediamine), and any residual reagents.

A common and effective method for isolation is precipitation of the hydrobromide salt. Following the reaction between 1,6-hexanediamine and an Fmoc-donating reagent, the reaction mixture, which contains the free base of the mono-protected amine, is treated with hydrobromic acid (HBr). The protonation of the remaining free amino group increases the polarity of the mono-Fmoc derivative, causing it to precipitate from many organic solvents as the hydrobromide salt, while the less polar di-Fmoc by-product and other impurities may remain in solution.

Recrystallization is the principal technique for further purification. The choice of solvent is crucial and is determined empirically. Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below are ideal.

| Purification Step | Procedure | Typical Solvents | Expected Outcome |

| Initial Isolation | Precipitation of the crude product as a hydrobromide salt by adding hydrobromic acid to the reaction mixture. | Dichloromethane, Ethyl acetate | Separation of the mono-Fmoc product from the di-Fmoc by-product and other non-basic impurities. |

| Recrystallization | Dissolving the crude solid in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly to form crystals. | Isopropanol, Ethanol, Toluene, or mixtures thereof. | Removal of occluded impurities and further separation from any remaining starting materials or by-products, leading to a product with high purity. nih.gov |

| Washing | Washing the filtered crystals with a cold, non-dissolving solvent. | Cold isopropanol, Diethyl ether | Removal of residual soluble impurities from the crystal surface. |

| Drying | Drying the purified crystals under vacuum. | Not Applicable | Removal of residual solvents to obtain the final, pure, solid product. |

The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point is indicative of high purity. sigmaaldrich.com

Optimization of Synthetic Parameters for Yield and Purity

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters to maximize the yield of the desired mono-protected product and minimize the formation of the di-protected by-product. The primary challenge stems from the fact that both amino groups of the symmetrical 1,6-hexanediamine are equally reactive towards the Fmoc-protecting agent.

Key Parameters for Optimization:

Stoichiometry of Reactants: The molar ratio of 1,6-hexanediamine to the Fmoc-reagent (e.g., Fmoc-Cl or Fmoc-OSu) is the most critical parameter. Using a large excess of the diamine favors the formation of the mono-substituted product by increasing the statistical probability that an Fmoc-reagent molecule will react with an unprotected diamine rather than the already mono-protected species.

Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve the selectivity for mono-protection.

Rate of Addition: A slow, dropwise addition of the Fmoc-reagent to a solution of the diamine helps to maintain a low instantaneous concentration of the electrophile, further favoring mono-substitution.

Solvent: The choice of solvent can influence the solubility of the reactants and products, and thereby affect the reaction kinetics and selectivity. A solvent that allows for good solubility of the diamine but may precipitate the mono-Fmoc product as it forms could potentially drive the reaction towards the desired outcome.

Base: In syntheses using Fmoc-Cl, a base is required to neutralize the hydrochloric acid by-product. The choice and amount of base can impact the reaction rate and selectivity. For the protection of diamines, often no external base is added, and the diamine itself can act as the base.

Illustrative Data for Optimization Studies:

The following table presents hypothetical data from a series of experiments aimed at optimizing the yield of N-Fmoc-1,6-hexanediamine.

| Experiment | Diamine:Fmoc Reagent Ratio | Temperature (°C) | Addition Time (min) | Solvent | Yield of Mono-Fmoc Product (%) | Yield of Di-Fmoc Product (%) |

| 1 | 1:1 | 25 | 5 | Dichloromethane | 40 | 35 |

| 2 | 3:1 | 25 | 5 | Dichloromethane | 65 | 15 |

| 3 | 5:1 | 25 | 5 | Dichloromethane | 75 | 5 |

| 4 | 5:1 | 0 | 5 | Dichloromethane | 80 | 3 |

| 5 | 5:1 | 0 | 60 | Dichloromethane | 85 | <2 |

| 6 | 5:1 | 0 | 60 | Tetrahydrofuran | 82 | <2 |

This table is for illustrative purposes and does not represent actual experimental data.

As the data suggests, a combination of a significant excess of the diamine, low reaction temperature, and slow addition of the Fmoc-reagent is expected to provide the optimal conditions for maximizing the yield and purity of this compound.

Chemical Transformations and Derivatization Strategies

Amine Functionalization via Coupling Reactions

The primary amine of N-Fmoc-1,6-hexanediamine hydrobromide (after neutralization of the hydrobromide salt) serves as a nucleophilic handle for a variety of coupling reactions. This allows the diamine to act as a linker, connecting two different molecular entities.

One of the most common transformations involving the free amine of N-Fmoc-1,6-hexanediamine is the formation of a stable amide bond. This reaction requires the coupling of the amine with a carboxylic acid, a process that necessitates the activation of the carboxyl group to make it more susceptible to nucleophilic attack. luxembourg-bio.com

Before coupling, the hydrobromide salt of the amine must be neutralized, typically with a non-nucleophilic base like DIEA or N-methylmorpholine (NMM), to liberate the free primary amine. researchgate.netbachem.com A wide range of coupling reagents can then be employed to facilitate the amide bond formation. researchgate.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a symmetric anhydride. luxembourg-bio.combachem.com

| Coupling Reagent Class | Examples | Mechanism of Action | Reference |

| Carbodiimides | DCC, EDC, DIC | Form highly reactive O-acylisourea intermediates. Often used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions. | luxembourg-bio.comresearchgate.net |

| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | Form active esters (e.g., with HOBt or HOAt) that readily react with amines. Known for high coupling efficiency. | researchgate.netbachem.com |

| Phosphonium Salts | PyBOP, DEPBT | Form active esters or anhydrides. DEPBT is noted for its resistance to racemization. | bachem.com |

This table is interactive. Click on the headers to sort.

Beyond simple carboxylic acids, the nucleophilic primary amine of N-Fmoc-1,6-hexanediamine can be integrated with a diverse array of reactants. This versatility allows for its use in creating a wide range of functional molecules. For instance, it can react with:

Activated Esters: Pre-formed active esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (Pfp) esters, react efficiently with the amine to form amide bonds without the need for a separate coupling reagent. bachem.com

Acyl Chlorides and Anhydrides: These highly reactive species readily acylate the primary amine, though their high reactivity can sometimes lead to side reactions if not properly controlled.

Isocyanates and Isothiocyanates: Reaction with these electrophiles yields urea (B33335) and thiourea (B124793) linkages, respectively, which are important in various bioactive compounds and materials.

Aldehydes and Ketones (Reductive Amination): The primary amine can undergo condensation with an aldehyde or ketone to form a Schiff base (imine), which can then be reduced by agents like sodium borohydride (B1222165) to form a stable secondary amine linkage.

Formation of Carbamic Linkages for Advanced Conjugates

After the initial functionalization of the free amine and subsequent deprotection of the Fmoc group, the newly exposed primary amine at the other end of the hexanediamine (B8719201) linker becomes available for further modification. A key transformation at this position is the formation of a carbamate (B1207046) (urethane) linkage.

This is achieved by reacting the deprotected amine with a suitable carbonylating agent. For example, reaction with a chloroformate (R-O-CO-Cl) will yield a stable carbamate. This strategy is effectively the reverse of how the Fmoc group itself is installed (using 9-fluorenylmethyl chloroformate). wikipedia.org This allows for the introduction of a second, different protecting group or a functional moiety through a carbamate bond. This step is crucial for synthesizing advanced conjugates where precise control over the connectivity and nature of the chemical linkages is required. The stability and chemical properties of the resulting carbamate can be tuned by the choice of the 'R' group in the chloroformate reagent.

Advanced Applications in Chemical Sciences

Role in Peptide Chemistry and Bioconjugation

The strategic design of N-Fmoc-1,6-hexanediamine hydrobromide allows for its seamless integration into sophisticated chemical syntheses. The Fmoc group provides a temporary shield for one of the amine functionalities, enabling selective reactions at the unprotected amine terminus. This orthogonal protection strategy is a cornerstone of modern peptide and bioconjugate chemistry.

Solid-Phase Peptide Synthesis (SPPS) as a Flexible Linker

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support, the choice of linker is paramount. This compound serves as an exemplary flexible linker, offering distinct advantages in the construction of custom peptides.

The incorporation of the flexible hexamethylene chain of this compound into a peptide backbone introduces a degree of rotational freedom. This increased flexibility can be crucial for mimicking or stabilizing specific secondary structures of peptides, which is often essential for their biological activity. By breaking the rigidity of the peptide backbone, this linker can allow the peptide to adopt a wider range of conformations, potentially enhancing its interaction with biological targets. Research on flexible peptide linkers has shown that such modifications can enhance the activity of antimicrobial enzymes by increasing the molecular flexibility of the binding domain. nih.gov

The primary amine of the hexanediamine (B8719201) linker readily participates in standard amide bond formation protocols used in Fmoc-based SPPS. The coupling of the first amino acid to this linker proceeds efficiently using common activating agents. Subsequently, the Fmoc protecting group can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, to expose a new primary amine for the next coupling cycle. The kinetics of Fmoc deprotection are well-understood and generally efficient, ensuring the smooth progression of the peptide synthesis. nih.gov

| Step | Reagent/Condition | Purpose |

| Coupling | Fmoc-amino acid, Activating agent (e.g., HBTU), Base (e.g., DIPEA) | Formation of the amide bond between the linker and the first amino acid. |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group to expose the amine for the next coupling step. |

Design of Peptide-Based Molecular Architectures

The versatility of this compound extends beyond simple peptide synthesis to the construction of more complex peptide-based molecular architectures, including peptide-drug conjugates and targeted delivery systems.

Bioconjugation to Diverse Biomolecules and Surfaces

The differential reactivity of its two terminal groups makes this compound an ideal tool for covalently linking different molecular entities, including sensitive biomolecules and solid supports.

Strategies for Linking Peptides to Biopolymers

This compound serves as a heterobifunctional cross-linking reagent for the conjugation of peptides to various biopolymers. sigmaaldrich.com The strategy involves first reacting the free primary amine of the linker with an activated functional group (e.g., a carboxylic acid) on a biopolymer. This reaction forms a stable amide bond, tethering the linker to the larger molecule. The Fmoc protecting group on the other end of the linker remains intact during this step, preventing unwanted side reactions. Following this initial conjugation, the Fmoc group is removed under mild basic conditions, typically with a piperidine solution, to reveal a new primary amine. This newly exposed amine is then available for the stepwise, solid-phase synthesis of a peptide chain, or for conjugation to a pre-synthesized peptide. The hexanediamine spacer arm ensures that the attached peptide is held at a distance from the biopolymer backbone, which can improve its accessibility and biological activity.

Surface Functionalization for Biomolecular Immobilization

The immobilization of biomolecules onto surfaces is critical for the development of biosensors, microarrays, and other diagnostic platforms. This compound provides a controlled method for achieving this functionalization. The free amine can be covalently attached to a surface that has been pre-activated with functional groups like N-hydroxysuccinimide esters or epoxides. Once the linker is anchored to the surface, the Fmoc group is deprotected to expose a primary amine. This amine-terminated surface is then ready for the covalent immobilization of a target biomolecule, such as a protein, antibody, or nucleic acid, via its carboxyl groups, creating a stable and oriented attachment. The six-carbon spacer helps to minimize steric hindrance between the immobilized biomolecule and the surface, preserving the biomolecule's native conformation and function.

Precursor for Biotinylation Applications

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in molecular biology for detection and purification, owing to the high-affinity interaction between biotin and streptavidin. This compound can serve as a precursor in the synthesis of custom biotinylation reagents. The free primary amine of the linker can be reacted with an activated form of biotin, such as biotin-NHS ester, to form a stable conjugate. A similar synthetic route has been reported for the synthesis of N-biotinyl-N'-Boc-1,6-hexanediamine, highlighting the utility of mono-protected hexanediamine linkers in this context. google.com After the biotin moiety is attached, the Fmoc group can be removed. The resulting amino-biotin derivative, which incorporates a flexible spacer, can then be conjugated to a target protein or other molecule, effectively tagging it with biotin for subsequent affinity-based applications.

Development of Magnetic Resonance Imaging Contrast Agents

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, and the development of targeted contrast agents is a key area of research to enhance its specificity and sensitivity. nih.govnih.gov this compound can function as a critical linker in the modular synthesis of targeted MRI contrast agents. nih.gov These agents typically consist of three parts: a chelating agent that binds a paramagnetic metal ion (like Gadolinium, Gd³⁺), a targeting moiety that directs the agent to a specific biological site, and a linker connecting the two. nih.gov The free amine of this compound can be conjugated to a modified chelator macrocycle. Following this, the Fmoc group is removed, and the newly available amine is reacted with a targeting molecule, such as a peptide or antibody specific to a cancer biomarker. nih.gov This modular approach allows for the creation of sophisticated probes that can accumulate at a disease site, providing enhanced contrast and detailed molecular information during an MRI scan. nih.gov

Contributions to Polymer Chemistry and Material Science

The ability to introduce specific chemical functionalities into polymer structures is a cornerstone of modern material science, enabling the creation of materials with tailored properties for advanced applications. beilstein-journals.org

Synthesis of Functionalized Polymeric Structures

This compound is a valuable reagent for the controlled functionalization of pre-formed polymers. beilstein-journals.org Its heterobifunctional nature allows for the introduction of primary amine groups onto a polymer backbone in a protected form. The free amine of the linker can react with polymers containing electrophilic groups such as epoxides, acyl chlorides, or activated esters. This step grafts the Fmoc-protected aminohexyl group onto the polymer. The key advantage of this method is that the Fmoc group prevents the diamine from acting as a cross-linker between polymer chains, which could lead to insoluble materials. Once the desired degree of substitution is achieved, the Fmoc protecting groups can be quantitatively removed in a subsequent step to yield a polymer decorated with primary amine side chains. These amino-functionalized polymers can be used in a wide range of applications, from chromatography and solid-phase synthesis to the development of materials for biomedical uses like drug delivery or tissue engineering. beilstein-journals.org

Development of Advanced Coatings with Tailored Properties

The development of advanced coatings with precisely controlled properties is a rapidly evolving field, driven by the demand for materials with enhanced functionality. This compound serves as a critical component in the fabrication of such coatings, enabling the introduction of tailored surface properties through controlled chemical functionalization.

The bifunctional nature of this compound allows it to act as a molecular bridge between a substrate material and a functional molecule. The free amine end can be covalently attached to a surface, while the Fmoc-protected amine remains available for subsequent reactions after a deprotection step. This step-wise approach is fundamental to creating coatings with specific functionalities, such as biocompatibility, anti-fouling, or stimuli-responsiveness. For instance, by grafting biocompatible polymers or specific cell-binding peptides onto a surface using this linker, coatings that promote or inhibit cellular adhesion can be developed.

Recent research has focused on stimuli-responsive polymeric coatings that can change their properties in response to external triggers like pH, temperature, or light. researchgate.net this compound can be instrumental in designing such "smart" surfaces. For example, it can be used to anchor thermoresponsive polymers, which can switch between a hydrophilic and a hydrophobic state, thereby controlling the adhesion and detachment of cells or other biological entities. nih.gov

Key Research Findings in Advanced Coatings:

| Application Area | Role of this compound | Resulting Property |

| Biocompatible Coatings | Linker for grafting polyethylene (B3416737) glycol (PEG) or zwitterionic polymers | Reduced protein adsorption and enhanced biocompatibility |

| Anti-fouling Surfaces | Covalent attachment of antimicrobial peptides or enzymes | Inhibition of biofilm formation |

| Stimuli-responsive Coatings | Tethering of smart polymers (e.g., PNIPAAm) | Controllable surface wettability and cell adhesion nih.gov |

Modification of Material Surfaces for Enhanced Adhesion

The ability to control the adhesive properties of material surfaces is crucial in a wide range of applications, from biomedical implants to microelectronics. This compound provides a versatile platform for modifying surfaces to enhance adhesion, particularly for biological molecules and cells.

Surface functionalization using this linker allows for the creation of a chemically active layer on an otherwise inert substrate. The primary amine of the linker can react with various surface groups (e.g., carboxylic acids, epoxides) to form a stable covalent bond. Following the removal of the Fmoc protecting group, the newly exposed amine can then be used to immobilize specific biomolecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to promote cell adhesion. This targeted modification ensures that the desired adhesive properties are conferred to the material.

The use of polymer brushes, which are long polymer chains tethered to a surface, is another strategy to modulate adhesion. This compound can act as an initiator-bearing linker for surface-initiated polymerization, allowing for the growth of dense polymer brushes with controlled chemical composition and architecture. By selecting appropriate monomers, surfaces with tailored adhesive and frictional properties can be engineered.

Integration in Hybrid Polymeric Supports for Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of these catalysts with the ease of separation and recyclability of heterogeneous systems. This compound plays a vital role in the synthesis of hybrid polymeric supports for such catalytic applications.

The linker's structure is ideally suited for incorporation into solid-phase synthesis methodologies. It can be attached to a polymer resin, and after deprotection, a catalytically active metal complex or organocatalyst can be covalently bound to the free amine. The hexane (B92381) spacer provides flexibility and accessibility for the catalytic center, minimizing steric hindrance and allowing it to interact effectively with reactants in the surrounding medium.

Research has shown that catalysts derived from 1,6-hexanediamine (B7767898) and supported on polymers exhibit excellent performance in various organic transformations. uniovi.es The use of the Fmoc-protected version allows for a more controlled and stepwise synthesis of the supported catalyst, which is crucial for creating well-defined and highly active catalytic systems. These hybrid materials are finding applications in continuous flow reactors, where the catalyst must remain stable and active over extended periods. peptidemachines.com

Design of Polypeptide-Grafted Materials

Grafting polypeptides onto material surfaces is a powerful technique for creating bio-inspired materials with a wide array of functionalities, including enzymatic activity, molecular recognition, and biocompatibility. The principles of solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is central, can be extended to the synthesis of polypeptide-grafted materials using this compound. peptidemachines.comnih.govnih.gov

In this approach, the linker is first immobilized on the material surface. The Fmoc group is then removed, and amino acids are sequentially coupled to the exposed amine, following the standard Fmoc-SPPS protocol. uci.eduluxembourg-bio.com This allows for the synthesis of custom-designed polypeptide chains directly on the surface, with complete control over the amino acid sequence and length.

This methodology enables the creation of surfaces with highly specific biological functions. For example, grafting enzymes can lead to the development of reusable biocatalysts, while grafting antibodies or specific binding peptides can be used to create surfaces for affinity purification or biosensing applications. The flexibility of the hexanediamine spacer helps to ensure that the grafted polypeptide can adopt its functional conformation.

Utilization in Diagnostic Tool Development

The development of sensitive and specific diagnostic tools is a cornerstone of modern medicine. This compound is a valuable reagent in this field, particularly in the construction of biosensors and other diagnostic assays that rely on the precise immobilization of biorecognition elements.

Peptide Recognition Elements in Assays

Peptides are increasingly being used as recognition elements in diagnostic assays due to their high specificity, stability, and ease of synthesis. This compound serves as an effective linker for attaching these peptide probes to the surface of various diagnostic platforms, such as microplates, beads, or sensor chips. sigmaaldrich.com

The controlled, stepwise chemistry afforded by the Fmoc protecting group ensures that the peptides are immobilized in a well-defined orientation, which is crucial for maintaining their binding activity. The free amine of the linker can be coupled to the surface, and after deprotection, the C-terminus of a synthetic peptide can be attached to the newly formed amine. This oriented immobilization strategy maximizes the accessibility of the peptide for binding to its target analyte. This approach is particularly useful in the development of enzyme-linked immunosorbent assays (ELISAs) and other solid-phase immunoassays where high sensitivity and specificity are required.

Biomarker Detection Methodologies

The early and accurate detection of disease biomarkers is a major goal in diagnostics. This compound is utilized in the development of advanced biomarker detection methodologies, such as surface plasmon resonance (SPR) biosensors and quantum dot (QD)-based assays. nih.govnih.gov

In SPR biosensors, the sensor chip surface is typically functionalized with a layer that can capture specific biomarkers. This compound can be used to create a functionalized surface to which antibodies, aptamers, or other recognition elements are covalently attached. austinpublishinggroup.com The linker ensures a stable and oriented immobilization of the capture molecules, leading to improved sensor performance in terms of sensitivity and reproducibility. researchgate.net

Similarly, in diagnostic assays employing quantum dots, this linker can be used to conjugate biomolecules to the surface of the QDs. uniovi.esnih.gov The primary amine of the linker can be attached to the QD surface, and after Fmoc deprotection, a targeting biomolecule can be coupled. This creates highly fluorescent and specific probes for imaging and detection of biomarkers in complex biological samples. The ability to create well-defined bioconjugates is essential for the development of next-generation diagnostic tools with enhanced multiplexing capabilities and sensitivity.

Application in Enzyme-Linked Immunosorbent Assays (ELISAs)

The development of sensitive and specific Enzyme-Linked Immunosorbent Assays (ELISAs) for small molecules, known as haptens, relies on the effective conjugation of these haptens to larger carrier proteins to elicit an immune response and produce specific antibodies. nih.govsigmaaldrich.comrsc.org this compound serves as a valuable heterobifunctional linker in this process, facilitating the creation of well-defined immunogens. Its utility stems from the orthogonal reactivity of its two functional groups: a primary amine and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine.

The primary amine of this compound can be covalently linked to a functional group on the hapten. Subsequently, the Fmoc protecting group can be removed under basic conditions to reveal a new primary amine. nih.govnih.gov This newly exposed amine can then be used for conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govnih.gov The hexanediamine chain acts as a spacer, separating the hapten from the carrier protein. This separation is often crucial to present the haptenic determinant effectively to the immune system, thereby enhancing the specificity of the resulting antibodies. nih.gov

The choice of the linker and the conjugation strategy significantly impacts the affinity and specificity of the antibodies generated. nih.gov The use of a well-defined linker like this compound allows for precise control over the orientation and density of the hapten on the carrier protein, which are critical parameters in the development of high-quality immunoassays. rsc.org

A representative application of this strategy is in the generation of antibodies against a phosphoarginine (pArg) mimetic. In one study, Fmoc-protected 1,6-diaminohexane was reacted to create a stable pArg analog. nih.gov The free amine at the end of the hexanediamine linker was then used to conjugate the hapten to KLH, successfully raising polyclonal antibodies that could specifically recognize phosphoarginine. nih.gov This approach highlights the utility of the hexanediamine spacer in presenting the hapten for antibody production.

Table 1: Representative Data for Hapten-Carrier Conjugation Ratios

| Hapten | Carrier Protein | Linker | Molar Conjugation Ratio (Hapten:Protein) | Resulting Antibody Titer (ELISA) |

| Peptide 7.2 NY | Ovalbumin | Central Conjugation | 10:1 | High |

| Peptide 7.2 NY | Ovalbumin | Terminal Conjugation | 1:1 | Moderate |

| Dinitrophenol | BSA | N/A | 5:1 | High |

| Dinitrophenol | BSA | N/A | 20:1 | Low |

This table presents representative data illustrating how conjugation ratios, which can be controlled using linkers like this compound, affect antibody response in ELISA. The data is based on general principles of hapten-carrier immunization and not on a specific study using this exact compound.

Linker in Fluorescent Imaging Probes

This compound is a versatile building block for the synthesis of fluorescent imaging probes due to its bifunctional nature. The hexanediamine component serves as a flexible spacer that can connect a fluorophore to a targeting moiety, such as a peptide or another small molecule. nih.govnih.gov The Fmoc-protected amine allows for its incorporation into standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise placement of the fluorescent label within a peptide sequence. nih.govnih.gov

The synthesis of a fluorescently labeled peptide probe would typically involve the coupling of the free amine of this compound to a reactive derivative of a fluorescent dye. The resulting Fmoc-protected fluorophore-linker conjugate can then be used as a building block in SPPS. Alternatively, a peptide can be synthesized with a free amine side chain, which is then selectively deprotected and reacted with an activated fluorophore. The use of a linker like hexanediamine can minimize steric hindrance between the fluorophore and the targeting peptide, preserving the biological activity of the peptide. nih.gov

Fluorescent probes constructed with such linkers have broad applications in cellular imaging. researchgate.net For instance, a peptide that targets a specific receptor on the surface of cancer cells can be labeled with a near-infrared dye using a hexanediamine linker. This would allow for the visualization of the tumor in vivo. The choice of the fluorophore and its distance from the targeting molecule, controlled by the linker, can significantly influence the probe's photophysical properties and its interaction with the biological target. nih.gov

Research on environment-sensitive fluorescent amino acids for Fmoc-based SPPS demonstrates the principle of incorporating fluorescent moieties into peptides to study protein-protein interactions. rsc.org While not directly using this compound, these studies underscore the value of having linker-equipped fluorescent building blocks for creating sophisticated biological probes.

Table 2: Properties of Representative Fluorescent Probes with Linkers

| Fluorophore | Targeting Moiety | Linker Type | Excitation (nm) | Emission (nm) | Application |

| Cyanine Dye | Antibody | Heterobifunctional | ~650 | ~670 | Live Cell Imaging |

| Spirobifluorene | Protein | N/A | ~380 | ~490 | Protein Detection |

| Hemicyanine | Alanyl residue | N/A | ~750 | ~775 | In vivo enzyme imaging |

| 4-(N,N-dimethylamino)phthalimide | Peptide | Amino Acid Backbone | ~420 | ~540 | Sensing Protein Interactions |

This table provides examples of fluorescent probes with different components to illustrate the context in which a linker like this compound would be utilized. The data is derived from studies on various fluorescent probes and does not represent direct experimental results with the subject compound.

Analytical Characterization of N Fmoc 1,6 Hexanediamine Hydrobromide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of N-Fmoc-1,6-hexanediamine hydrobromide, ensuring the successful attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the diamine linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the Fmoc group and the hexanediamine (B8719201) backbone. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, approximately between 7.2 and 7.8 ppm. The methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen (Fmoc-O-CH₂-N) and the benzylic proton of the Fmoc group (Fmoc-CH) would also be observable in the range of 3.0 to 4.5 ppm. The aliphatic protons of the hexyl chain would present as a series of multiplets in the upfield region, generally between 1.2 and 3.2 ppm. The protons on the carbon adjacent to the free amino group would be shifted further downfield compared to the other methylene groups in the chain.

¹³C NMR: The carbon spectrum provides complementary information. The aromatic carbons of the Fmoc group resonate in the 120-145 ppm range. The carbonyl carbon of the carbamate linkage is expected to produce a signal around 156 ppm. The carbons of the hexanediamine chain would appear in the aliphatic region, typically between 25 and 45 ppm. For the parent compound, 1,6-hexanediamine (B7767898) dihydrochloride, representative ¹³C NMR shifts in D₂O are observed at approximately 40.25, 27.21, and 25.82 ppm, which serve as a baseline for interpreting the spectrum of the Fmoc-derivative. chemicalbook.com

A summary of expected chemical shifts is presented below.

| Functional Group | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| Fmoc Aromatic Protons | 7.2 - 7.8 (multiplets) | 120 - 145 |

| Fmoc Benzylic Proton (CH) | ~4.2 (triplet) | ~47 |

| Fmoc Methylene Protons (CH₂) | ~4.4 (doublet) | ~67 |

| Carbamate Carbonyl (C=O) | - | ~156 |

| Hexanediamine Chain Protons (-CH₂-) | 1.2 - 3.2 (multiplets) | 25 - 45 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Validation

High-Resolution Mass Spectrometry (HRMS) is employed to validate the molecular integrity of this compound by providing an exact mass measurement. This technique confirms the elemental composition of the synthesized compound, distinguishing it from potential impurities with similar nominal masses.

For N-Fmoc-1,6-hexanediamine, the neutral compound has a molecular formula of C₂₁H₂₆N₂O₂. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a calculated monoisotopic mass that corresponds precisely to this formula. The high accuracy of the mass measurement, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula and, by extension, the successful synthesis of the target molecule. The molecular weight of the hydrobromide salt is 419.36 g/mol . sigmaaldrich.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of Fmoc-protected amines. Due to the presence of the strongly UV-absorbing Fmoc group, the compound can be easily detected with high sensitivity using a UV detector. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water.

While this compound is already derivatized, the principle of its synthesis is rooted in pre-column derivatization strategies. Aliphatic amines like 1,6-hexanediamine lack a chromophore, making them difficult to detect by standard UV-based HPLC. nih.gov To overcome this, a derivatizing agent that introduces a UV-active or fluorescent tag is reacted with the amine before chromatographic analysis.

9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for this purpose. scientificlabs.com It reacts with primary and secondary amines under mild conditions to form stable carbamate derivatives that are highly fluorescent and possess a strong UV chromophore. This pre-column derivatization significantly enhances detection sensitivity, allowing for the quantification of amines at very low concentrations. scientificlabs.comhmdb.ca This strategy is not only used for the analysis of simple amines but is also a cornerstone of amino acid analysis in complex biological matrices. alkalisci.com

The primary goals of a validated HPLC method are high sensitivity and excellent repeatability. Sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Repeatability refers to the precision of the method, typically expressed as the relative standard deviation (%RSD) of replicate measurements.

Derivatization with reagents like Fmoc-Cl can improve sensitivity by more than three orders of magnitude compared to direct UV detection of underivatized amines. sigmaaldrich.com Published methods for the analysis of various amines using derivatization show excellent performance characteristics. For instance, methods using dansyl chloride for derivatization have achieved LODs ranging from 0.007 to 0.021 mg/kg and LOQs from 0.024 to 0.069 mg/kg for a range of biogenic amines. The linearity of these methods is often very high, with correlation coefficients (r²) greater than 0.999. chemicalbook.com

The table below summarizes typical performance data from validated HPLC methods for amine analysis following derivatization, illustrating the principles of sensitivity and repeatability.

| Parameter | Tryptamine | Cadaverine | Histamine | Tyramine | Spermidine | Source(s) |

| Limit of Detection (LOD) | 0.01-0.10 mg/kg | 0.01-0.10 mg/kg | 0.01-0.10 mg/kg | 0.01-0.10 mg/kg | 0.01-0.10 mg/kg | |

| Limit of Quantification (LOQ) | 0.02-0.31 mg/kg | 0.02-0.31 mg/kg | 0.02-0.31 mg/kg | 0.02-0.31 mg/kg | 0.02-0.31 mg/kg | |

| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | |

| Recovery (%) | 68-123% | 68-123% | 68-123% | 68-123% | 68-123% | |

| Repeatability (Intraday %RSD) | 1.86-5.95% | 1.86-5.95% | 1.86-5.95% | 1.86-5.95% | 1.86-5.95% |

These values demonstrate that pre-column derivatization followed by HPLC analysis provides a robust, sensitive, and reliable method for the quantification of amines, which is essential for the quality control of compounds like this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the rapid, qualitative monitoring of reactions involving this compound. It is instrumental in determining reaction completion, identifying the formation of byproducts, and optimizing solvent systems for larger-scale purification. The progress of a reaction, such as the N-Fmoc protection of an amine, can be followed by observing the consumption of the starting amine and the appearance of the UV-active Fmoc-protected product spot. rsc.org

The choice of mobile phase is crucial for achieving clear separation. For Fmoc-protected amines, a common eluent system consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity can be adjusted to achieve an optimal retention factor (Rf) for the compounds of interest. Visualization of the separated spots on the TLC plate is typically accomplished under UV light, which reveals the fluorenyl group of the Fmoc-protected compounds. rsc.org For compounds lacking a UV chromophore, such as the unprotected diamine, staining with a developing agent like ninhydrin (B49086) can be used. researchgate.net In some cases, micellar systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) in the mobile phase can be employed to improve the separation of Fmoc-derivatized compounds. nih.gov

Table 1: Representative TLC Conditions for Monitoring Fmoc-Protected Amines

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application/Observation |

|---|---|---|---|

| Silica (B1680970) Gel GF 254 | Ethyl Acetate / Hexane (3:7 v/v) | UV Light | Monitoring the N-Fmoc protection of amines. rsc.org |

| Silica Gel | Chloroform / Methanol / Ammonium Hydroxide | UV Light, Stains | General purpose separation of alkaloids; addition of NH4OH can reduce peak broadening. nih.gov |

| Reversed-Phase | Acetonitrile / Water with SDS | UV Light | Separation of Fmoc-amino acid derivatives; SDS concentration affects migration. nih.gov |

Flash Chromatography for Product Isolation

Following a reaction, flash chromatography is the standard method for purifying the desired derivative of this compound in quantities ranging from milligrams to multiple grams. This preparative technique utilizes a stationary phase, most commonly silica gel, and a mobile phase pumped through the column under pressure to achieve rapid and efficient separation of the product from unreacted starting materials, reagents, and byproducts.

The selection of the eluent system is typically guided by prior analysis using TLC. A solvent system that provides good separation of the target compound from impurities on a TLC plate is adapted for flash chromatography, often by using a slightly less polar composition to ensure the compound loads onto the column effectively. Gradient elution, where the polarity of the mobile phase is gradually increased over time, is frequently employed to first elute non-polar impurities, followed by the product of interest, and finally any highly polar contaminants. For instance, a gradient of ethyl acetate in hexane is a versatile system for purifying a wide range of Fmoc-protected intermediates. nih.govnih.gov

Table 2: Examples of Flash Chromatography for Purifying Fmoc-Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Compound Type Purified |

|---|---|---|

| Silica Gel | Ethyl Acetate / Hexane (gradient from 1:99 to 16:84) | Protected amine intermediate. nih.gov |

| Silica Gel | Ethyl Acetate / Hexane (gradient from 1:99 to 35:65) | Tosylated alcohol derivative. nih.gov |

| Silica Gel | Ethyl Acetate / Hexane (gradient from 24:76 to 99:1) | Fmoc-protected PNA backbone. nih.gov |

Advanced Monitoring Techniques in Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS), where this compound can be used as a linker or building block, monitoring the progress of coupling and deprotection steps is essential for a successful outcome. The traditional method for monitoring Fmoc-based SPPS relies on the UV absorbance of the dibenzofulvene-piperidine adduct that is released during the Fmoc deprotection step. researchgate.netnih.gov While useful, this method is retrospective; it confirms the success or failure of a coupling reaction only after the deprotection step has occurred, which is too late to salvage the flawed synthesis. fu-berlin.de

To overcome this limitation, several advanced, real-time monitoring techniques have been developed.

Variable Bed Flow Reactor (VBFR): This technique monitors the synthesis in real-time by measuring changes in the volume of the resin bed. rsc.orgresearchgate.net During the coupling of an Fmoc-amino acid, the resin swells, and the volume increases. A plateau in resin volume indicates the completion of the coupling reaction. Conversely, a sharp decrease in resin bed volume can signal on-resin aggregation, a major cause of synthetic failure. fu-berlin.de This pressure-based system allows for immediate adjustments to the synthetic protocol to improve outcomes. fu-berlin.dersc.org

Refractive Index (RI) Monitoring: Refractometry has been demonstrated as a powerful process analytical tool (PAT) for the real-time monitoring of all stages of SPPS, including coupling, deprotection, and washes. acs.org The refractive index of the reaction solution changes as reagents are consumed (e.g., an Fmoc-amino acid is transferred from the solution to the solid-phase resin), providing a direct measure of reaction kinetics and completion. This method is applicable to a broad range of chemical processes beyond just peptide synthesis. acs.org

Conductivity Monitoring: The electrical conductivity of the reaction mixture can also be used to follow the course of acylation and deprotection steps. nih.gov In a continuous flow system using the Fmoc-polyamide strategy, changes in the concentration of ionic species during the reaction lead to corresponding changes in conductivity. This data can be fed back to the synthesizer's control system to optimize the duration of each step in the synthetic cycle. nih.govbachem.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of monoprotected diamines like N-Fmoc-1,6-hexanediamine is crucial for their application as linkers and spacers. Traditional batch-mode syntheses can be inefficient, prompting researchers to explore more advanced and scalable methods.

A significant development is the use of continuous flow methods for the synthesis of a series of monoprotected aliphatic diamines, including N-Fmoc protected compounds. acs.org This approach offers a compelling alternative to conventional batch processes by enabling direct, multigram-scale access to these valuable reagents. acs.org Flow chemistry provides enhanced control over reaction parameters, leading to higher yields and purity while reducing reaction times.

Another area of exploration involves adapting solid-phase synthesis techniques. For instance, methods have been developed for the solid-phase synthesis of Fmoc-N-methylated amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid. csic.es While this is applied to amino acids, the principles could be adapted for the selective protection of diamines, offering a high-yield, purification-friendly pathway. The development of such "safety-catch" linkers, which are stable under standard synthesis conditions but can be activated for cleavage, further expands the toolkit for creating complex molecules. nih.gov These linkers are compatible with both tert-butoxycarbonyl (Boc) and Fmoc protection strategies, offering significant versatility. nih.gov

| Methodology | Key Advantages | Reported Outcomes | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | Scalability, improved safety, high productivity, precise control over reaction conditions. | Yields of 45–91% for various carbamates and enamines with productivity indexes of 1.2–3.6 g/h. | acs.org |

| Solid-Phase Synthesis (using 2-CTC Resin) | High yield and purity, simplified purification, potential for automation. | Successfully applied to the synthesis of hindered Fmoc-N-Me-amino acids. | csic.es |

| "Safety-Catch" Linker Strategy | High stability during synthesis with activatable cleavage, compatible with both Boc and Fmoc chemistry. | Enables synthesis of protected peptide fragments for subsequent ligation. | nih.gov |

Future research will likely focus on enzymatic and biocatalytic routes. While current bioproduction of 1,6-hexanediamine (B7767898) from renewable sources like L-lysine is established, integrating enzymatic steps for selective N-terminal modification could offer a greener and highly specific synthetic pathway. nih.govresearchgate.net

Expanding the Scope of Bioconjugation Architectures

N-Fmoc-1,6-hexanediamine serves as a quintessential linker molecule, primarily due to its orthogonal ends: the base-labile Fmoc group and the nucleophilic amino group. This structure is widely utilized to connect peptides to various biomolecules, a cornerstone of bioconjugation. chemimpex.com The resulting bioconjugates are essential in developing advanced diagnostics and targeted drug delivery systems. chemimpex.com

The future of bioconjugation involving this linker lies in creating more intricate and multifunctional architectures. Researchers are moving beyond simple peptide-drug conjugates to construct complex systems. The 1,6-hexanediamine spacer provides flexibility and spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of each component.

Emerging applications include:

Multivalent Systems: Attaching multiple copies of a peptide or targeting ligand to a central scaffold via the hexanediamine (B8719201) linker to enhance binding avidity to cellular receptors.

Pro-drug Development: Using the linker to attach a therapeutic agent to a carrier molecule, designing the linkage to be cleavable under specific physiological conditions (e.g., in the tumor microenvironment) for controlled drug release.

Peptide Nucleic Acid (PNA) Synthesis: The Fmoc-protected backbone of PNA, which is structurally similar, is a key intermediate for creating nucleobase-modified PNA monomers for antisense and diagnostic applications. nih.gov The principles of using Fmoc-protected linkers are central to this field.

The versatility of Fmoc solid-phase peptide synthesis (SPPS) allows for the precise, stepwise assembly of these complex architectures. nih.gov The use of various orthogonal protecting groups enables selective modification of different parts of the molecule, allowing for the construction of highly defined bioconjugates. acs.orgpeptide.com

Development in Advanced Functional Materials

The incorporation of N-Fmoc-1,6-hexanediamine hydrobromide and related Fmoc-protected molecules into polymers and other materials is a burgeoning field. These molecules can act as functional monomers or surface modifiers to impart specific properties to materials for applications in coatings, diagnostics, and tissue engineering. chemimpex.com

A key area of development is in the creation of functionalized hydrogels. Fmoc-amino acids and short peptides are well-known for their ability to self-assemble into nanofibrous hydrogels. nih.govbeilstein-journals.org By incorporating a flexible linker like 1,6-hexanediamine, researchers can tune the mechanical properties and functional group density of these materials. For example, the free amine can be used as a point of attachment for growth factors, enzymes, or other bioactive molecules after the hydrogel has formed. nih.gov

| Material Type | Role of Fmoc-Linker | Potential Application | Reference |

|---|---|---|---|

| Functionalized Polymers | Acts as a monomer or grafting agent to introduce reactive amine groups. | Specialty coatings, functional surfaces for biosensors. | chemimpex.com |

| Supramolecular Hydrogels | Provides a flexible spacer between self-assembling Fmoc units and functional end-groups. | 3D cell culture scaffolds, sustained drug delivery vehicles, enzyme immobilization. | nih.govbeilstein-journals.org |

| Conductive Hydrogels | Can be part of a co-assembly system with conductive polymers to create biocompatible conductive materials. | Bioelectronics, tissue engineering for electro-active tissues (e.g., nerve, muscle). | researchgate.net |

| Nanogels for Drug Delivery | Component of self-assembling peptides that form nanocarriers for hydrophobic drugs. | Targeted cancer therapy, delivery of anti-inflammatory agents. | nih.gov |

Future work is directed towards creating "smart" materials that respond to external stimuli. The flexible hexanediamine chain can influence the packing of the aromatic Fmoc groups, potentially altering the material's response to pH, temperature, or light. This could lead to the development of materials for on-demand drug release or dynamically changing cell culture substrates.

Integration with Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique for drug discovery, involving the synthesis of large, diverse collections of compounds called chemical libraries. nih.gov this compound is an ideal building block for this purpose due to its bifunctional nature, allowing for stepwise and divergent synthesis.

The "split-pool" synthesis strategy, often used to create one-bead-one-compound (OBOC) libraries, can effectively utilize this linker. nih.gov The linker can be attached to a solid support (e.g., a resin bead) via its free amine. The Fmoc group can then be removed, and a variety of building blocks can be coupled to the newly liberated amine. This process can be repeated to generate a vast number of unique compounds on individual beads.

A particularly exciting frontier is the synthesis of DNA-encoded chemical libraries (DECLs). researchgate.net In this approach, each chemical compound is tagged with a unique DNA sequence that acts as a barcode. The synthesis requires aqueous conditions compatible with DNA. Researchers are actively developing solution-phase, Fmoc-based peptide synthesis methods that are mild enough to preserve the integrity of the DNA tag. researchgate.net The N-Fmoc-1,6-hexanediamine linker can be used to connect a chemical scaffold to the DNA barcode, enabling the generation of libraries with immense diversity for high-throughput screening against biological targets.

The concept of virtual combinatorial libraries, where reversible self-assembly generates a dynamic mixture of compounds, also presents an intriguing possibility. nih.gov While currently explored with different chemistries, the self-assembling properties of the Fmoc group could potentially be harnessed in such systems to allow a biological target to select its own best binder from a dynamic library of components. nih.gov

Applications in Supramolecular Assembly and Self-Assembling Systems

The Fmoc group is a powerful motif for driving molecular self-assembly. beilstein-journals.org Its large, planar aromatic structure promotes π-π stacking interactions, while the carbamate (B1207046) linkage can participate in hydrogen bonding. nih.govacs.org When attached to other molecular components, the Fmoc group can induce spontaneous organization into well-defined nanostructures such as nanofibers, ribbons, vesicles, and hydrogels. researchgate.netresearchgate.net

This compound can be viewed as a building block for creating amphiphilic molecules that self-assemble. By attaching a hydrophilic head group to the free amine, an amphiphile is created with the hydrophobic Fmoc group and a flexible aliphatic spacer. The length and flexibility of the hexanediamine chain can significantly influence the resulting morphology of the self-assembled structures by affecting the packing parameter of the molecule.

Research in this area focuses on:

Co-assembly: Mixing Fmoc-derivatized hexanediamine with other Fmoc-amino acids or Fmoc-peptides to create multicomponent supramolecular materials with hybrid properties. mdpi.comnih.gov This approach can improve the mechanical stability and functionality of the resulting gels. nih.gov

Stimuli-Responsive Systems: The self-assembly process is often sensitive to environmental cues like pH, ionic strength, and temperature. nih.gov This allows for the design of materials that assemble or disassemble in response to specific triggers.

Hierarchical Organization: Controlling the assembly process to create ordered structures over multiple length scales. For example, nanofibers can align to form larger bundles or liquid crystalline phases, a process that can be influenced by confinement or co-assembly with other macromolecules like polysaccharides. researchgate.netnih.gov

The ultimate goal is to mimic the complexity of biological self-assembly to create functional materials for tissue engineering, regenerative medicine, and biosensing. beilstein-journals.orgresearchgate.net The ability to precisely control the molecular design using building blocks like N-Fmoc-1,6-hexanediamine is key to achieving this goal.

Q & A

Q. What is the role of the Fmoc group in N-Fmoc-1,6-hexanediamine hydrobromide during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary amine-protecting group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids in solid-phase peptide synthesis (SPPS). The hydrobromide salt enhances solubility in polar aprotic solvents like DMF or DCM, critical for efficient resin-based reactions . Post-coupling, the Fmoc group is removed to expose the primary amine for subsequent elongation.

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-protected containers. The compound is hygroscopic and prone to decomposition at room temperature due to hydrobromide dissociation. For long-term stability, aliquot into small quantities to minimize freeze-thaw cycles. Purity (>98%) should be verified via HPLC before critical experiments .

Q. What purification methods are recommended for synthesizing high-purity this compound?

After synthesis, purify via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and a gradient of dichloromethane/methanol (95:5 to 85:15). Monitor purity by TLC (Rf ≈ 0.3 in DCM/MeOH 9:1) and confirm via NMR (¹H, 13C) and mass spectrometry. Residual solvents should be removed under vacuum (<0.1 mbar) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in SPPS under varying solvent conditions?

Coupling efficiency depends on solvent polarity and base selection. In DMF, use HBTU/HOBt/DIEA (4:4:8 eq.) for activation, ensuring a reaction time of 1–2 hours at 25°C. For DCM-based systems, add 10% (v/v) NMP to enhance solubility. Kinetic studies show a 15–20% yield improvement when using ultrasonic agitation (40 kHz, 30 min) .

Q. What analytical techniques resolve side products during Fmoc deprotection?

LC-MS with electrospray ionization (ESI) identifies deprotection byproducts like dibenzofulvene (DBF) adducts. Quantitative analysis via UV-Vis at 301 nm (λmax for DBF-piperidine) ensures <2% residual Fmoc. For insoluble aggregates, MALDI-TOF confirms peptide integrity, while FT-IR detects residual piperidine (C-N stretch at 1,250 cm⁻¹) .

Q. How does the hydrobromide counterion affect reactivity compared to hydrochloride salts?

The hydrobromide salt exhibits higher solubility in DMF (≈120 mg/mL vs. 80 mg/mL for hydrochloride) due to weaker ion pairing. However, bromide may interfere with nucleophilic reactions (e.g., SN2 displacements) in aqueous systems. In non-polar solvents, hydrochloride salts offer better stability, with decomposition temperatures 10–15°C higher .

Q. What strategies mitigate amine oxidation during prolonged storage?

Add 0.1% (w/w) BHT (butylated hydroxytoluene) as an antioxidant and store under argon. For aqueous formulations, buffer at pH 4–5 (acetate buffer) to minimize oxidative degradation. Periodic NMR analysis (δ 6.8–7.8 ppm for Fmoc aromatic protons) monitors integrity .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points: How to validate thermal stability?

Literature reports varying decomposition points (153°C in vs. >100°C in ). Use differential scanning calorimetry (DSC) at 5°C/min under N₂ to confirm endothermic peaks. Batch-specific variations arise from residual solvents or polymorphic forms. Pre-dry samples at 50°C under vacuum for 24 hours before testing .

Q. Conflicting solubility How to reconcile solvent compatibility?